GRL-8234 -

GRL-8234

Catalog Number: EVT-1596013
CAS Number:
Molecular Formula: C36H42N4O6S
Molecular Weight: 658.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GRL-8234 was synthesized as part of ongoing research into beta-secretase inhibitors at various institutions, including BioDynamics and Purdue University. It is classified as a small molecule inhibitor targeting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which plays a crucial role in the pathogenesis of Alzheimer's disease by facilitating the production of amyloid-beta peptides from amyloid precursor protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of GRL-8234 involves several key steps, typically starting with commercially available precursors. The compound is often synthesized using organic chemistry techniques that include:

  1. Formation of Key Intermediates: The synthesis begins with the formation of specific intermediates that possess functional groups conducive to further reactions.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of GRL-8234.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.

The specific synthetic route can vary based on the desired purity and yield, but it generally follows established protocols for synthesizing beta-secretase inhibitors .

Molecular Structure Analysis

Structure and Data

The molecular structure of GRL-8234 can be described using its chemical formula and structural features:

  • Chemical Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 357.42 g/mol
  • Structural Features: GRL-8234 contains a sulfonamide group, which is critical for its inhibitory activity against beta-secretase. The compound's conformation allows it to fit into the active site of BACE1 effectively.

High-resolution X-ray crystallography has been employed to elucidate the binding interactions between GRL-8234 and BACE1, revealing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

GRL-8234 primarily acts through competitive inhibition of BACE1. Its mechanism involves:

  1. Binding to Active Site: The compound binds reversibly to the active site of BACE1, preventing substrate access.
  2. Inhibition Dynamics: Kinetic studies have shown that GRL-8234 exhibits a low nanomolar range for its inhibitory constant (K_i), indicating high potency against BACE1.

In vitro assays have demonstrated that GRL-8234 significantly reduces the production of amyloid-beta peptides from cultured cells expressing amyloid precursor protein .

Mechanism of Action

Process and Data

The mechanism by which GRL-8234 exerts its effects involves several steps:

  1. Inhibition of Beta-Cleavage: By inhibiting BACE1, GRL-8234 reduces the cleavage of amyloid precursor protein, leading to decreased levels of amyloid-beta peptides.
  2. Alteration in Amyloid Processing: Studies have shown that treatment with GRL-8234 results in altered processing pathways for amyloid precursor protein, favoring non-pathogenic metabolites over amyloid-beta production.

Experimental data indicate that GRL-8234 can reduce interstitial fluid concentrations of amyloid-beta by significant margins within hours after administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GRL-8234 possesses several notable physical and chemical properties:

  • Solubility: The citrate salt form enhances solubility in physiological conditions, making it suitable for in vivo studies.
  • Stability: The compound demonstrates stability under various pH conditions, which is essential for therapeutic applications.
  • Melting Point: Specific melting point data are not widely reported but are critical for characterizing solid-state properties.

These properties are vital for understanding how GRL-8234 behaves in biological systems and its suitability for drug development .

Applications

Scientific Uses

GRL-8234 is primarily investigated for its potential applications in treating Alzheimer's disease by:

  1. Therapeutic Development: As a beta-secretase inhibitor, it serves as a lead compound for developing new therapies aimed at reducing amyloid-beta accumulation.
  2. Research Tool: It is utilized in research settings to study the mechanisms underlying amyloid precursor protein processing and the role of beta-secretase in neurodegenerative diseases.

Ongoing studies continue to explore the efficacy and safety profiles of GRL-8234 in various animal models, paving the way for potential clinical applications .

β-Secretase Inhibition as a Therapeutic Paradigm in Alzheimer's Disease

Mechanistic Role of BACE1 in Amyloidogenic Processing

Catalytic Initiation of Aβ Production: β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) is an aspartyl protease that catalyzes the rate-limiting step in amyloid-β (Aβ) generation. It cleaves amyloid precursor protein (APP) at the N-terminus of the Aβ domain, producing soluble APPβ (sAPPβ) and a membrane-bound C99 fragment. Subsequent γ-secretase cleavage of C99 releases neurotoxic Aβ peptides, predominantly Aβ40 and Aβ42, with Aβ42 being highly aggregation-prone [3] [5].

Pathogenic Amplification in Disease Models: In transgenic Alzheimer’s models like 5XFAD mice—which harbor multiple familial AD (FAD) mutations (Swedish: K670N/M671L; Florida: I716V; London: V717I)—BACE1 activity is significantly elevated. This elevation correlates with increased production of C99 and Aβ42, accelerating plaque deposition. Notably, 5XFAD mice exhibit progressive increases in both BACE1 and full-length APP expression, creating a feed-forward loop that exacerbates amyloidogenesis [2] [7].

Structural Basis of GRL-8234 Inhibition: GRL-8234 is a peptidomimetic inhibitor incorporating a hydroxyethylamine transition-state isostere. Its crystal structure (PDB: 2VKM) reveals critical interactions with BACE1’s catalytic aspartates (Asp32/Asp228) and substrate-binding pockets. Key features include:

  • P1' Benzyl Group: Occupies the S1' hydrophobic cavity
  • Methylsulfonylamino-Benzene Moiety: Engages the S3 subpocket
  • Methoxybenzyl Group: Extends into the S2' site [8].

Table 1: Key Structural Interactions of GRL-8234 with BACE1

Binding Site RegionGRL-8234 Chemical GroupInteraction Type
Catalytic AspartatesHydroxyethylamine isostereHydrogen bonding
S1' pocketBenzyl groupHydrophobic
S3 subpocketMethylsulfonylamino-benzeneVan der Waals
S2' site3-Methoxybenzylamineπ-Stacking

Rationale for Pharmacological Targeting of β-Secretase Activity

Genetic Validation: BACE1 knockout (BACE1−/−) mice show near-complete abolition of Aβ production and prevent AD-like pathology in APP transgenic models. Crucially, even 50% reduction (haploinsufficiency) significantly lowers Aβ and rescues synaptic/memory deficits, supporting partial inhibition as a viable therapeutic strategy [5] [7].

GRL-8234 Efficacy in Preclinical Models:

  • Early Intervention: In young Tg2576 mice (Swedish APP mutation), chronic GRL-8234 (33.4 mg/kg/day, i.p.) reduced brain soluble Aβ by ~50%, decreased plaque load by 65%, and fully rescued age-related cognitive decline in Morris water maze and Y-maze tests after 5–7.5 months of treatment [4] [5].
  • Age-Dependent Efficacy: In 5XFAD mice, treatment initiation at 4 months (modest plaques) reduced Aβ42 levels and reversed memory impairment. Conversely, treatment at 10 months (massive plaques) yielded only marginal Aβ reduction and no cognitive rescue, indicating therapeutic windows close before advanced pathology [2] [7].

Selectivity Profile: GRL-8234 exhibits moderate selectivity over BACE2 (>15-fold) and cathepsin D (>50-fold), minimizing off-target effects on peripheral substrates like pancreatic β-cell proteins (BACE2) or lysosomal degradation (cathepsin D) [5] [8].

Table 2: Comparative Efficacy of GRL-8234 in Alzheimer’s Mouse Models

Transgenic ModelTreatment DurationKey Pathological OutcomeCognitive Outcome
Tg2576 (young)5–7.5 months50% ↓ soluble Aβ; 65% ↓ plaquesFull rescue
5XFAD (4-month start)2 monthsSignificant ↓ Aβ42Reversal of impairment
5XFAD (10-month start)2 monthsMarginal ↓ Aβ42No improvement

Challenges in Developing Brain-Penetrant BACE1 Inhibitors

Blood-Brain Barrier (BBB) Penetration: BACE1 inhibitors require adequate CNS bioavailability. GRL-8234 achieves ~16% brain penetration over 24 hours in rats (brain/plasma AUC ratio = 0.16), attributable to its moderate molecular weight (642.8 g/mol) and balanced lipophilicity (cLogP ~3.2). Nevertheless, this penetration is suboptimal compared to CNS drugs targeting non-enzymatic pathways [4] [5].

Substrate Accumulation Concerns: Chronic BACE1 inhibition risks accumulating APP-C99, which is neurotoxic and may compromise efficacy. GRL-8234 treatment in Tg2576 mice showed no significant APP or C99 buildup, likely due to compensatory α-secretase cleavage generating neuroprotective sAPPα [4] [5].

Selectivity Optimization Hurdles: The active sites of BACE1, BACE2, and cathepsin D share >60% homology. Achieving >100-fold selectivity requires exploiting subtle differences:

  • S3 Subpocket: GRL-8234’s methylsulfonyl group leverages a BACE1-specific hydrophobic cleft absent in cathepsin D.
  • Flap Conformation: The glycine-rich flap in BACE1 (vs. serine in cathepsin D) allows tighter accommodation of the inhibitor’s methoxybenzyl group [5] [8].

Disease-Stage Limitations: As pathology advances, mechanisms beyond Aβ production dominate—including BACE1/APP upregulation and plaque-dependent toxicity. GRL-8234’s failure in older 5XFAD mice underscores that BACE1 inhibition cannot counteract established amyloid accumulation or downstream neurodegeneration [2] [7].

Properties

Product Name

GRL-8234

IUPAC Name

3-N-[(2S,3R)-3-hydroxy-4-[(3-methoxyphenyl)methylamino]-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide

Molecular Formula

C36H42N4O6S

Molecular Weight

658.8 g/mol

InChI

InChI=1S/C36H42N4O6S/c1-25(28-15-9-6-10-16-28)38-35(42)29-20-30(22-31(21-29)40(2)47(4,44)45)36(43)39-33(19-26-12-7-5-8-13-26)34(41)24-37-23-27-14-11-17-32(18-27)46-3/h5-18,20-22,25,33-34,37,41H,19,23-24H2,1-4H3,(H,38,42)(H,39,43)/t25-,33+,34-/m1/s1

InChI Key

HIQWWDCRULXYDF-SWROZOJRSA-N

Synonyms

GRL 8234
GRL-8234
GRL8234

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)OC)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.